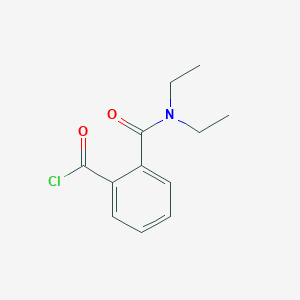
2-(Diethylcarbamoyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylcarbamoyl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzoyl group attached to a diethylcarbamoyl moiety. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylcarbamoyl)benzoyl chloride can be achieved through several methods. One common method involves the reaction of benzoyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylcarbamoyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives.
Reduction Reactions: It can be reduced to form benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and alcohols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Benzoic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
2-(Diethylcarbamoyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylcarbamoyl)benzoyl chloride involves its reactivity with nucleophiles. The compound’s benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its chemical reactivity and ability to form stable products with different nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler analog with similar reactivity but lacks the diethylcarbamoyl group.
Diethylcarbamoyl Chloride: Contains the diethylcarbamoyl group but lacks the benzoyl moiety.
Benzyl Chloride: Similar in structure but with a benzyl group instead of a benzoyl group.
Uniqueness
2-(Diethylcarbamoyl)benzoyl chloride is unique due to the presence of both benzoyl and diethylcarbamoyl groups, which impart distinct reactivity and properties. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
79422-68-7 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
2-(diethylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C12H14ClNO2/c1-3-14(4-2)12(16)10-8-6-5-7-9(10)11(13)15/h5-8H,3-4H2,1-2H3 |
InChI Key |
PZWBSMUMADVDGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















